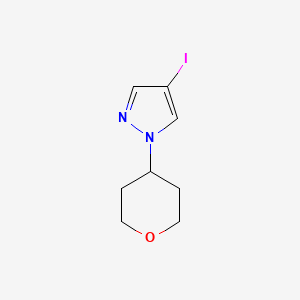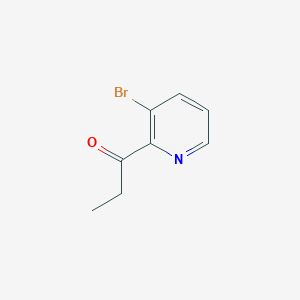
3-(iodomethyl)-1,1-dimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Iodomethyl)-1,1-dimethylcyclobutane, or 3-iodo-1,1-dimethylcyclobutane, is a synthetic organic compound with a molecular formula of C7H11I. It is an alkyl iodide that is used in organic synthesis and has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
科学的研究の応用
3-iodo-1,1-dimethylcyclobutane has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, it is used as a reagent for the synthesis of other compounds, such as carboxylic acids, alcohols, and amines. In biochemistry, it is used as a substrate for the synthesis of enzymes, such as cytochrome P450, and as a probe for the study of enzyme-substrate interactions. In medicine, it is used as a contrast agent for imaging studies, such as magnetic resonance imaging (MRI).
作用機序
The mechanism of action of 3-iodo-1,1-dimethylcyclobutane is not fully understood. However, it is believed that the compound is metabolized in the body by the enzyme cytochrome P450, which is responsible for the metabolism of many drugs and other compounds. The metabolized products of 3-iodo-1,1-dimethylcyclobutane are then excreted in the urine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-1,1-dimethylcyclobutane have not been extensively studied. However, some studies have shown that the compound has the potential to inhibit the enzyme cytochrome P450, which could lead to decreased metabolism of drugs and other compounds. In addition, the compound has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 3-iodo-1,1-dimethylcyclobutane in lab experiments include its low cost, availability, and stability. In addition, the compound can be easily synthesized from readily available starting materials. The major limitation of using this compound in lab experiments is its potential to inhibit the enzyme cytochrome P450, which could lead to decreased metabolism of drugs and other compounds.
将来の方向性
The potential future directions for 3-iodo-1,1-dimethylcyclobutane include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicine. In addition, further research into its potential to inhibit the enzyme cytochrome P450 could lead to new strategies for drug metabolism. Finally, further research into its antioxidant properties could lead to new treatments for diseases.
合成法
3-iodo-1,1-dimethylcyclobutane can be synthesized by a variety of methods. One method is the reaction of 1,1-dimethylcyclobutane with potassium iodide in aqueous acetic acid, followed by the addition of sulfuric acid. This reaction produces a mixture of 3-iodo-1,1-dimethylcyclobutane and 1-iodo-1,1-dimethylcyclobutane. Another method is the reaction of 1,1-dimethylcyclobutane with an alkyl iodide, such as ethyl iodide, in the presence of a base, such as sodium hydroxide. This reaction produces 3-iodo-1,1-dimethylcyclobutane as the major product.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "1,1-dimethylcyclobutane", "iodomethane", "sodium hydride", "diethyl ether", "tetrahydrofuran", "magnesium", "ethyl bromide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Preparation of 1,1-dimethylcyclobutylmagnesium bromide", "1,1-dimethylcyclobutane is reacted with magnesium in the presence of dry ether to form 1,1-dimethylcyclobutylmagnesium bromide.", "Step 2: Alkylation of 1,1-dimethylcyclobutylmagnesium bromide with iodomethane", "1,1-dimethylcyclobutylmagnesium bromide is reacted with iodomethane to form 3-(iodomethyl)-1,1-dimethylcyclobutane.", "Step 3: Purification of the product", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium sulfate and recrystallization from acetone.", "Step 4: Final product", "3-(iodomethyl)-1,1-dimethylcyclobutane is obtained as a colorless liquid with a boiling point of 120-122°C." ] } | |
CAS番号 |
1421313-74-7 |
製品名 |
3-(iodomethyl)-1,1-dimethylcyclobutane |
分子式 |
C7H13I |
分子量 |
224.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




